Cyclooctatetraene

Catalog No.
S589021
CAS No.
629-20-9
M.F
C8H8
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctatetraene

CAS Number

629-20-9

Product Name

Cyclooctatetraene

IUPAC Name

cyclooctatetraene

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4?,7-5?,8-6?,8-7?

InChI Key

KDUIUFJBNGTBMD-VXMYFEMYSA-N

SMILES

C1=CC=CC=CC=C1

Synonyms

1,3,5,7-cyclooctatetraene

Canonical SMILES

C1=CC=CC=CC=C1

Isomeric SMILES

C1=C/C=C\C=C/C=C1

The exact mass of the compound Cyclooctatetraene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5093. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclooctatetraene (COT) is an eight-carbon cyclic polyene that, in its neutral state, exists as a non-planar, tub-shaped molecule. This conformation prevents continuous π-orbital overlap, making it non-aromatic and reactive like a typical alkene. Its primary value in a procurement context stems from its ability to be readily reduced by two electrons to form the cyclooctatetraenide (COT²⁻) dianion. This dianion is planar, octagonal, and possesses 10 π-electrons, conforming to Hückel's rule for aromaticity, which makes it a highly effective and sterically demanding ligand for a wide range of metals, particularly f-block elements like lanthanides and actinides.

Direct substitution of Cyclooctatetraene (COT) with other common cyclic π-systems like benzene or cyclopentadienyl (Cp) precursors is chemically unfeasible for its core applications. Benzene's inherent aromaticity and planarity make it resistant to the two-electron reduction that is fundamental to COT's utility. Conversely, COT readily accepts two electrons to form a 10π aromatic dianion, a transformation not accessible with benzene under typical conditions. In organometallic synthesis, the eight-membered COT²⁻ ligand is sterically and electronically distinct from the five-membered Cp⁻ ligand, enabling the formation of unique sandwich compounds such as uranocene with large f-block metals, which cannot be replicated with smaller Cp rings. The choice between COT and Cp precursors is therefore dictated by the target metal's size and the desired complex geometry, making them non-interchangeable.

Facile Two-Electron Reduction to Aromatic Dianion: A Key Precursor Suitability Metric

Cyclooctatetraene undergoes a two-electron reduction to its planar, 10π aromatic dianion (COT²⁻) far more readily than benzene. Experimental electrochemical studies show the second reduction potential (E°₂) for COT is approximately -1.62 V. This facile gain of aromaticity upon reduction is a defining feature of its utility as a ligand precursor, a process that is energetically prohibitive for benzene under comparable conditions.

Evidence DimensionSecond Reduction Potential (E°₂ vs Ag/AgCl)
Target Compound DataCyclooctatetraene: ~ -1.62 V
Comparator Or BaselineBenzene: Not readily reduced to a dianion under similar conditions.
Quantified DifferenceCOT is readily reducible to a stable aromatic dianion; benzene is not.
ConditionsElectrochemical reduction in dimethylformamide (DMF) solution.

For any synthesis requiring a large, aromatic dianionic ligand, COT is the necessary precursor due to its accessible reduction potential, which is directly linked to the stability gain from forming an aromatic system.

Unique Ligand for Large f-Block Metals: Formation of Uranocene vs. Ferrocene

The large ionic radius of f-block elements like uranium(IV) is ideally suited for sandwiching between two eight-membered COT²⁻ rings, forming stable complexes like uranocene, [U(η⁸-C₈H₈)₂]. The average U-C bond distance in uranocene is 2.647 Å. In contrast, smaller d-block metals like iron(II) readily form stable complexes with smaller five-membered cyclopentadienyl (Cp⁻) rings, as seen in ferrocene, [Fe(η⁵-C₅H₅)₂], where the Fe-C distance is ~2.04 Å. The use of COT is essential for creating stable, parallel-ring sandwich structures with actinides and lanthanides, a structural motif not achievable for these large metals using Cp⁻ ligands.

Evidence DimensionMetal-Carbon Bond Distance in Archetypal Sandwich Complexes
Target Compound DataUranocene [U(COT)₂]: U-C distance = 2.647 Å
Comparator Or BaselineFerrocene [Fe(Cp)₂]: Fe-C distance = ~2.04 Å
Quantified DifferenceThe ~0.6 Å longer M-C bond in uranocene reflects the accommodation of the larger U⁴⁺ ion by the larger COT²⁻ ligand.
ConditionsSingle-crystal X-ray diffraction analysis.

This geometric compatibility makes COT the indispensable ligand precursor for researchers synthesizing and studying f-block metallocenes for applications in catalysis or materials science.

Precursor for Polycyclic Isomers: Thermal Valence Isomerization to Semibullvalene

Unlike the thermally robust benzene, cyclooctatetraene serves as a specific precursor for complex polycyclic structures through valence isomerization. At elevated temperatures (~300 °C), COT can rearrange to form semibullvalene, a fluxional molecule with a low energy barrier for Cope rearrangement. This thermal process provides a synthetic route to the semibullvalene skeleton that is not accessible from more stable aromatic precursors like benzene, which lacks the requisite electronic and structural features for such isomerization.

Evidence DimensionThermal Rearrangement Product
Target Compound DataCyclooctatetraene: Forms semibullvalene at ~300 °C.
Comparator Or BaselineBenzene: Thermally stable; does not undergo valence isomerization to polycyclic structures.
Quantified DifferenceProvides a direct thermal pathway to the (CH)₈ isomer semibullvalene.
ConditionsThermal conditions (~300 °C).

This unique reactivity makes COT an essential starting material for researchers targeting the synthesis of semibullvalenes and other strained polycyclic systems for studies in physical organic chemistry or materials design.

Required Precursor for Lanthanide and Actinide Sandwich Complexes

Cyclooctatetraene is the designated starting material for synthesizing f-block sandwich complexes like uranocene [U(C₈H₈)₂] and its lanthanide analogues. Its ability to form a large, planar, 10π-electron dianion ligand is critical for accommodating the large ionic radii of these metals, a role that smaller ligands like cyclopentadienyl cannot fulfill to create analogous parallel-ring structures.

Reductive Syntheses Utilizing a Two-Electron Donor System

The facile and clean two-electron reduction of COT to its stable aromatic dianion makes it a valuable reagent system in syntheses requiring a potent, soluble reducing agent. The dipotassium salt (K₂COT) can be prepared in situ from cyclooctatetraene and used to effect reductions that benefit from a homogeneous, two-electron transfer pathway, offering an alternative to heterogeneous metal reductions.

Access to Strained (CH)₈ Isomers via Thermal Rearrangement

For synthetic targets involving the semibullvalene framework, cyclooctatetraene is a key precursor. Its specific propensity to undergo thermal valence isomerization provides a direct entry point to this and other complex polycyclic (CH)₈ isomers, which are of fundamental interest in studying bonding and molecular dynamics.

Physical Description

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber.
Colorless liquid; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS]

XLogP3

3.1

Exact Mass

104.062600255 g/mol

Monoisotopic Mass

104.062600255 g/mol

Boiling Point

140.5 °C

Heavy Atom Count

8

LogP

3.08 (LogP)

Melting Point

-4.7 °C

UNII

AJ19R479CQ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.8 [mmHg]

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

629-20-9

Wikipedia

Cyclooctatetraene

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

General Manufacturing Information

1,3,5,7-Cyclooctatetraene: ACTIVE

Dates

Last modified: 08-15-2023

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